molecular formula C15H22N2O2 B1519719 7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1171968-56-1

7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No.: B1519719
CAS No.: 1171968-56-1
M. Wt: 262.35 g/mol
InChI Key: LVASVZVYVODNJS-UHFFFAOYSA-N
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Description

7-Amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS: 1171968-56-1) is a nitrogen- and oxygen-containing heterocyclic compound with the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . Its structure features a benzoxazepinone core substituted with an amino group at position 7, an isobutyl group at position 5, and two methyl groups at position 2.

Properties

IUPAC Name

7-amino-3,3-dimethyl-5-(2-methylpropyl)-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)8-17-12-7-11(16)5-6-13(12)19-9-15(3,4)14(17)18/h5-7,10H,8-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVASVZVYVODNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound belonging to the benzoxazepine family. Its unique structure includes an amino group and an isobutyl substituent, which may play significant roles in its biological activity. The compound has a molecular formula of C15H22N2O2C_{15}H_{22}N_{2}O_{2} and a molecular weight of approximately 262.35 g/mol.

Biological Activity

Preliminary studies suggest that compounds with similar structures within the benzoxazepine family may exhibit various pharmacological properties including:

  • Anticonvulsant effects
  • Anxiolytic properties
  • Neuroprotective effects

However, specific research on 7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one remains limited. The following sections summarize available data regarding its biological activity.

Structure and Properties

PropertyValue
Molecular FormulaC15H22N2O2C_{15}H_{22}N_{2}O_{2}
Molecular Weight262.35 g/mol
CAS Number1171968-56-1

The exact mechanism of action for 7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is not well-defined due to a lack of extensive studies. However, compounds in the benzoxazepine class often interact with neurotransmitter systems and may modulate GABAergic activity, which is critical for their anxiolytic and anticonvulsant effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds may provide insights into potential biological activities:

Compound NameStructural FeaturesBiological Activity
8-Amino-5-propyl-3,3-dimethylbenzoxazepinPropyl group instead of isobutylAntitumor activity
8-Amino-5-methylbenzoxazepinMethyl substituent at position 5Neuroprotective effects
8-Aminoquinazoline derivativesDifferent core structure but similar activityKinase inhibition

This table highlights how minor structural changes can influence the biological profile of benzoxazepines.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study examining the anticonvulsant properties of benzoxazepines found that compounds with similar structural features exhibited significant efficacy in reducing seizure frequency in animal models. While direct studies on this specific compound are lacking, it suggests potential for similar effects.
  • Anxiolytic Effects : Research on related benzoxazepines indicates that they may enhance GABAergic transmission, leading to anxiolytic effects. This mechanism could be explored further for 7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one.

Future Research Directions

Given the preliminary findings and potential applications of 7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one:

  • In Vivo Studies : Conducting animal studies to evaluate its pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Investigating its interaction with neurotransmitter receptors to elucidate its mechanism of action.
  • Synthesis of Derivatives : Exploring modifications to enhance its biological activity or reduce potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related derivatives. Key distinctions arise from substituent variations, molecular weight, and pharmacological implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
7-Amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one C₁₅H₂₂N₂O₂ 262.35 7-NH₂, 5-isobutyl, 3,3-diCH₃ Under investigation (CNS/anti-inflammatory)
(3R)-3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one C₁₀H₁₂N₂O₂ 192.21 3-NH₂ (R-configuration), 5-CH₃ Bradykinin B1 receptor antagonists
8-Amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one C₁₄H₂₀N₂O₂ 248.32 8-NH₂, 5-propyl, 3,3-diCH₃ Not reported (structural analog)
2-Methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one C₁₀H₁₁NO₂ 177.20 2-CH₃, no amino group Synthetic intermediate
7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one C₁₁H₁₂ClNOS 241.74 S instead of O, 7-Cl, 5-CH₂CH₃ Antidepressant candidate

Key Findings

Substituent Effects on Bioactivity: The 7-amino group in the target compound may enhance receptor binding compared to non-amino analogs (e.g., 2-methyl derivative in ). Similar amino-substituted benzoxazepinones, such as (3R)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, are explicitly used in bradykinin B1 receptor antagonism, suggesting the amino group’s critical role in targeting inflammatory pathways . For instance, benzothiazepinones with 5-ethyl groups exhibit antidepressant activity but may suffer from faster clearance .

Oxygen vs. Sulfur Heteroatoms: Replacing oxygen with sulfur in the benzothiazepinone core (e.g., ) alters electronic properties and bioavailability. Sulfur-containing analogs often show enhanced lipophilicity, which may increase CNS penetration but also raise toxicity risks .

Synthetic Challenges: N-Alkylation of benzoxazepinones can induce ring cleavage, as observed in . However, the 3,3-dimethyl and 5-isobutyl groups in the target compound likely stabilize the structure against such degradation, making it more synthetically tractable than analogs with simpler substituents .

The combination of amino, isobutyl, and dimethyl groups in the target compound suggests a unique pharmacological profile warranting further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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